![molecular formula C22H22O7 B580911 Dodoviscin J CAS No. 1372527-42-8](/img/structure/B580911.png)
Dodoviscin J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodoviscin J is a type of flavonoid with the CAS number 1372527-42-8 . It is a yellow powder and can be isolated from the aerial parts of Dodonaea viscosa . It has been found to promote adipocyte differentiation as characterized by increased triglyceride levels in 3T3L1 cells .
Molecular Structure Analysis
Dodoviscin J has the molecular formula C22H22O7 and a molecular weight of 398.4 . Its chemical name is 5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one .Physical And Chemical Properties Analysis
Dodoviscin J is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It is recommended to be stored desiccated at -20°C .Applications De Recherche Scientifique
Chemogenomics
Chemogenomics: is the systematic identification of small molecules that interact with protein targets to modulate their function. Dodoviscin J, through computational chemogenomics, can be analyzed for potential interactions with biological targets. This approach aids in identifying novel bioactive compounds and therapeutic targets, as well as elucidating the mechanisms of action of known drugs .
Drug Discovery
In drug discovery , Dodoviscin J’s role is significant in the early stages of screening for potential drug candidates. Its molecular structure allows for the in silico analysis of interactions with various biological targets, which is crucial for prioritizing compounds for experimental testing, thus reducing time and costs associated with drug development .
Oncology
Oncology: research benefits from compounds like Dodoviscin J due to its potential inhibitory effects on oncogenic enzymes. For instance, it can be screened against mutant enzymes like Isocitrate dehydrogenase (IDH1-R132C), which are implicated in metabolic pathways associated with cancer .
Kinase Inhibition
Dodoviscin J may serve as a starting point for the development of kinase inhibitors . Kinases play a crucial role in cell signaling and are targets for therapeutic intervention in diseases like cancer and inflammation. Dodoviscin J can be virtually screened for its inhibitory activity against kinases such as extracellular signal-regulated protein kinase 2 (ERK2) .
Pharmacokinetics
The study of pharmacokinetics is essential for understanding the behavior of drugs within the body. Dodoviscin J can be analyzed for its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for predicting its efficacy and safety as a potential drug .
Nanotechnology
In nanotechnology , Dodoviscin J could be explored for its utility in drug delivery systems, particularly in the development of nanocarriers. These carriers can enhance the solubility and delivery efficiency of therapeutic compounds, especially in the treatment of diseases like cancer .
Mécanisme D'action
Target of Action
Dodoviscin J, a prenyl flavonol derivative, has been found to target extracellular signal-regulated protein kinase 2 (ERK2) . ERK2 is a crucial component of the MAPK/ERK pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
Dodoviscin J interacts with ERK2, exhibiting inhibitory activity . The compound binds to ERK2, potentially altering its conformation and inhibiting its function . This interaction disrupts the normal functioning of the MAPK/ERK pathway, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Dodoviscin J is the MAPK/ERK pathway . This pathway is essential for transmitting signals from receptors on the cell surface to DNA in the nucleus, regulating various cellular activities such as growth, proliferation, differentiation, migration, and apoptosis . By inhibiting ERK2, Dodoviscin J disrupts this pathway, potentially leading to altered cell behavior .
Result of Action
The inhibition of ERK2 by Dodoviscin J can lead to changes in cellular processes regulated by the MAPK/ERK pathway . For instance, Dodoviscin J has been found to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells . This suggests that the compound may have potential applications in regulating adipogenesis .
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIUFQDDVFOCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.